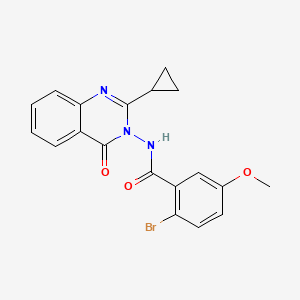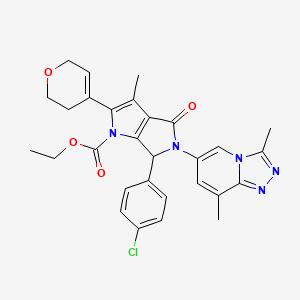![molecular formula C22H19ClF2N8O2 B10836140 1-[6-(4-chlorophenyl)-5-[3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-methyl-4-oxo-6H-pyrrolo[3,4-b]pyrrol-3-yl]-3-methylurea](/img/structure/B10836140.png)
1-[6-(4-chlorophenyl)-5-[3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-methyl-4-oxo-6H-pyrrolo[3,4-b]pyrrol-3-yl]-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo-pyrrolone derivative 4: is a heterocyclic compound that belongs to the family of pyrrolo-pyrrolones These compounds are known for their unique structural features and diverse chemical properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo-pyrrolone derivative 4 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the condensation of a pyrrole derivative with a suitable aldehyde, followed by cyclization and oxidation steps. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of Pyrrolo-pyrrolone derivative 4 may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize production efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo-pyrrolone derivative 4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo-pyrrolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, Pyrrolo-pyrrolone derivative 4 is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
Pyrrolo-pyrrolone derivative 4 is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it valuable in the field of organic electronics.
Mechanism of Action
The mechanism of action of Pyrrolo-pyrrolone derivative 4 involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo-pyrrolone derivative 3: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Uniqueness
Pyrrolo-pyrrolone derivative 4 stands out due to its specific electronic properties and reactivity profile. Its ability to undergo a wide range of chemical reactions and its potential applications in diverse fields make it a compound of significant interest. Compared to its analogs, it may offer advantages in terms of stability, reactivity, and ease of synthesis.
Properties
Molecular Formula |
C22H19ClF2N8O2 |
|---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
1-[6-(4-chlorophenyl)-5-[3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-methyl-4-oxo-6H-pyrrolo[3,4-b]pyrrol-3-yl]-3-methylurea |
InChI |
InChI=1S/C22H19ClF2N8O2/c1-10-8-14(30-33-19(10)28-29-20(33)18(24)25)32-16(11-4-6-12(23)7-5-11)17-15(21(32)34)13(9-31(17)3)27-22(35)26-2/h4-9,16,18H,1-3H3,(H2,26,27,35) |
InChI Key |
RNLAJPMWXHNSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN2C1=NN=C2C(F)F)N3C(C4=C(C3=O)C(=CN4C)NC(=O)NC)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


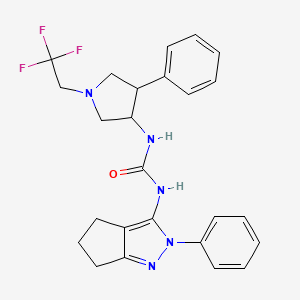
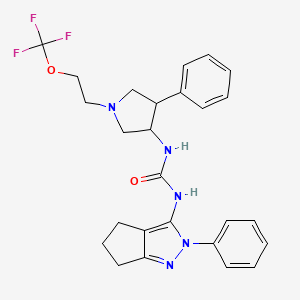
![Pyrrolo[2,3-d]pyrimidine derivative 31](/img/structure/B10836067.png)
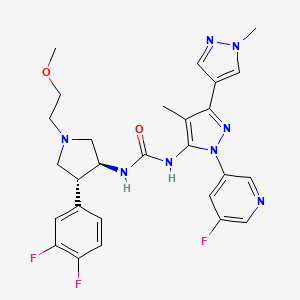
![Pyrrolo[2,3-d]pyrimidine derivative 26](/img/structure/B10836080.png)
![Pyrrolo[2,3-d]pyrimidine derivative 12](/img/structure/B10836084.png)
![Pyrrolo[2,3-d]pyrimidine derivative 33](/img/structure/B10836090.png)
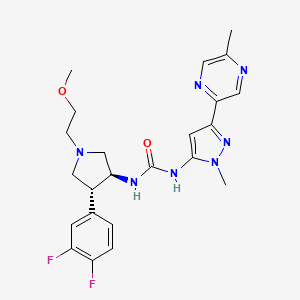
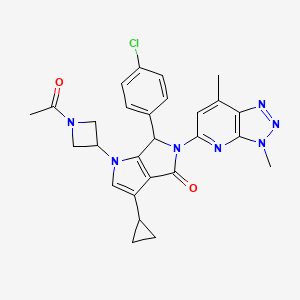
![Pyrrolo[2,3-d]pyrimidine derivative 19](/img/structure/B10836103.png)
![1-[1-(2-methoxyethyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836105.png)
![Pyrrolo[2,3-d]pyrimidine derivative 18](/img/structure/B10836111.png)
